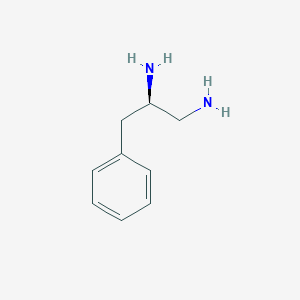

(2R)-3-Phenyl-1,2-propanediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-phenylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFFQOZYXJHZNJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507320 | |

| Record name | (2R)-3-Phenylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85612-59-5 | |

| Record name | (2R)-3-Phenylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2R)-3-Phenyl-1,2-propanediamine physicochemical properties

An In-Depth Technical Guide to (2R)-3-Phenyl-1,2-propanediamine: Physicochemical Properties and Analytical Methodologies

Introduction

This compound, identified by CAS Number 85612-59-5, is a chiral diamine that serves as a critical building block in modern medicinal chemistry and drug development.[1][2] Its structure, featuring a phenyl group, a flexible propane backbone, and two amine functionalities with a defined stereocenter at the C2 position, makes it a versatile scaffold. This guide provides a detailed examination of its core physicochemical properties, outlines robust analytical protocols for its characterization, and discusses its relevance for researchers and drug development professionals. Understanding these fundamental properties is paramount for its effective application in the synthesis of novel therapeutic agents, such as targeted enzyme inhibitors and antibacterial compounds.[3][4][5]

Core Physicochemical Properties

The functional utility of this compound in a research and development setting is dictated by its physical and chemical characteristics. These properties influence its reactivity, solubility, formulation, and biological interactions.

| Property | Value | Source |

| CAS Number | 85612-59-5 | [1][2][6] |

| Molecular Formula | C₉H₁₄N₂ | [1][6] |

| Molecular Weight | 150.22 g/mol | [1][6][7] |

| Appearance | Clear, colorless oil (inferred from (S)-enantiomer) | [3] |

| Boiling Point | 284.8 °C at 760 mmHg | [6] |

| Density | 1.025 g/cm³ | [6] |

| Flash Point | 148.8 °C | [6] |

| Refractive Index | 1.561 | [6] |

| LogP (Octanol-Water) | 1.91570 | [6] |

| Topological Polar Surface Area | 52.04 Ų | [6][7] |

Structural and Chemical Characteristics

Chirality and Stereochemistry

The defining feature of this molecule is the chiral center at the second carbon of the propane chain, designated as (R) according to Cahn-Ingold-Prelog nomenclature. This stereochemical purity is crucial in drug development, as enantiomers of a chiral drug often exhibit significantly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure compounds is therefore a primary objective. A common strategy involves the synthesis of a racemic mixture followed by chiral resolution.[8] This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, which can then be separated by crystallization due to their different solubilities.[9]

Basicity and pKa

Solubility Profile

The molecule's structure suggests a mixed solubility profile. The two amine groups can form hydrogen bonds with protic solvents, imparting some solubility in water, particularly under acidic conditions where the amine groups are protonated. Conversely, the phenyl ring provides significant nonpolar character, favoring solubility in organic solvents such as alcohols, dichloromethane, and ethyl acetate.

Analytical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity, purity, and structure of this compound.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the 7.0-7.5 ppm range), the methine proton at the chiral center (C2), and the diastereotopic protons of the two methylene groups (C1 and C3). The amine protons will appear as broad signals that can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display nine unique carbon signals. The aromatic carbons will resonate in the ~120-140 ppm region, while the aliphatic carbons of the propane backbone will appear in the upfield region.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary and secondary amines (typically a doublet around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the phenyl ring (~1600 cm⁻¹).[10]

-

Mass Spectrometry (MS): Electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z 150. A prominent fragment would be expected from the benzylic cleavage, resulting in a tropylium ion or related structures.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

-

Objective: To determine the two pKa values of the diamine.

-

Principle: The compound is dissolved in water and titrated with a strong acid (e.g., HCl). The pH is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

-

Methodology:

-

Accurately weigh approximately 1 mmol of this compound and dissolve it in 50 mL of deionized water.

-

Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

-

Place the pH electrode and a magnetic stir bar into the amine solution.

-

Fill a burette with a standardized 0.1 M HCl solution.

-

Record the initial pH of the amine solution.

-

Add the HCl titrant in small increments (e.g., 0.1-0.2 mL), recording the pH after each addition. Continue the titration well past the second equivalence point.

-

Plot the pH versus the volume of HCl added. The two points of maximum slope on the first derivative plot correspond to the equivalence points.

-

The pH at the half-volume points for each equivalence point corresponds to the pKa₁ and pKa₂ values.

-

Protocol 2: Chiral Purity Analysis by HPLC

-

Objective: To determine the enantiomeric excess (e.e.) of the sample.

-

Principle: Chiral High-Performance Liquid Chromatography (HPLC) uses a stationary phase containing a chiral selector that interacts differently with the R and S enantiomers, leading to their separation.[11]

-

Methodology:

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak IA, IB, etc.) are often effective for separating amines.

-

Mobile Phase Optimization: A typical mobile phase consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.

-

Analysis:

-

Inject a small volume (5-10 µL) of the sample onto the column.

-

Run the analysis under isocratic conditions at a constant flow rate (e.g., 1.0 mL/min).

-

Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to monitor the elution of the enantiomers.

-

-

Quantification: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

-

Safety and Handling

Based on GHS classification data for the enantiomer, this compound should be handled with care.[7] It is classified as:

-

Harmful if swallowed (Acute Toxicity, Oral, Category 4).[7]

-

Causes severe skin burns and eye damage (Skin Corrosion, Category 1B).[7]

-

May cause respiratory irritation.[7]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[13]

-

Ensure eyewash stations and safety showers are readily accessible.[12]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

The compound is noted to be hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain product quality.[3]

Conclusion

This compound is a high-value chiral intermediate whose utility is fundamentally linked to its physicochemical properties. A thorough understanding and precise analytical characterization of its structure, purity, and chemical behavior are indispensable for its successful application in research and pharmaceutical development. The methodologies and data presented in this guide offer a comprehensive framework for scientists to effectively utilize this important molecule.

References

- This compound | CAS 85612-59-5 | SCBT - Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi078AqlN-fsprGj3VZ7GScJQeGOYmuFe9uYExz2Dle2epgRs3jYwDCvgNo_v5XaCuZVsqcgxft8TpPVy84Lfjbuz8_-NlylwhpndF7yA5IAXGnYvWZL0rVmWwweJ-WN5GMvdwert895gJWwS0fC_3rOqckLm5Uof6LQ==]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZYIlApN_omVdzNQKXSC1xkVZ0rNx-59hbY7JY_jtcr39qSzRxa_Hom3E5GtF99GhWxK84YRmLeytoUxIs-pYGtzpVRQD8PgK1l5zRvFb6UWRHLEEZBm3gfeT9hptZEMrgAiE6dksOytglAIA9EBcl-ZgIec_-H_lfcRyIN-gOhnWcxJV_DnKPMmyKgeZ43glQX_ZnwXr1I957zmjUop-pjkUga6U-nwknW5N_XgUTZkyp3fjBmyNOzjR1w6N5t8ixV-WcBG98MPwqDirAaaZVT6LOkkg_jtM=]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEjtdd8ZoJ_rG-7cWUZv--22HADdAYSf4ER_5dXwpjYC--3ZYytUoEnS4v5TilpfJQXIJXEnC4r8OxjY9hrSS3thp6kH1YpVKH7C9onAPgD5Y61Hd-WhvhRl2w1dpAQYZK5CiYNy2L1nZCGYMlpenQRc2PgAJ9AaqkXJoXJ8R9wY-5pl1vbIGiDRwNi0wplSk=]

- 3-Phenyl-2,2-dimethyl-1,3-propanediamine | C11H18N2 | CID 10261665 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSg8CdQjpI7qSmz4_CTdKlcprMZu2ghXwE6DCQ2ltN7AjMpwKRrymd6Id03Ue340Xdy-4I8qJYzUW47dMT1TU2PfTV3H-CPdd-a_iol_tDHIbWKmEvH9L1l8dWbWTuZwUxh6Ct1gsJd0QJNN4J295x98mUs1l-SRlEDlEMSwBwukUTCnpWYsqORn6oVQ==]

- This compound, CAS:85612-59-5 - Wuhan Fengtaiweiyuan Technology Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwIm3I-DwanWvubJbj-aKAIqaRQBQewWtGN8Bi80D3lRCsyUJXlfqJ_rJnfrC7uVkItQ9hyuEVjXzcQNpVWel-cWmPcxf52zdQrOyuR-AHnbkgJ86W0uD743XFIdPrE5QxFA0tYWLAW2mfgPQ=]

- This compound - Safety Data Sheet - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPx3vOOw-Ieqv0k9YF2904FalGMfntKV78qZ4l313HG2XoltqKKyd0R-rAuu-eg1z9C_0mjyAR3W-Togfr_bpgKkoafm74xIfxfk4lQRIy6Zc5kFNIiDE8j2pflpnl_gyMgodY_g1wdjh07KftHxCkPhmgzibQ7SmHDHcuBbw=]

- (2S)-3-Phenyl-1,2-propanediamine 85612-60-8 wiki - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3G1wZ0IaTw3pGO7fYmfqGTwYcqwIbpH8KjNkh89zqlUtSMutIRU-Fuk9_PrFwpeYMCZAxYOBvjYkawJ_7nBRRRbNej4i7UyT28-oY2-gqttFl6zrvA03BRiQWuGG9Wv0bb0cLSlQD58a99r0I1UzduJtgqXiDnFl_Jhs93A0GvhbP9l6OxrnYBmK3WPo=]

- Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2281801/]

- Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11432832/]

- Chiral resolution - Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_resolution]

- (2S)-3-Phenylpropane-1,2-diamine - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12699301]

- 2-Phenyl-1,3-propanediamine | C9H14N2 | CID 568700 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/568700]

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. [URL: https://www.rsc.

- ICSC 0942 - PROPYLENEDIAMINE - International Labour Organization. [URL: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=0942&p_version=2]

- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11394348/]

- (1R,2R)-(−)-2-Amino-1-phenyl-1,3-propanediol - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/248886]

- Design, synthesis and SAR studies of tripeptide analogs with the scaffold 3-phenylpropane-1,2-diamine as aminopeptidase N/CD13 inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19230691/]

- One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. [URL: https://www.organic-chemistry.org/abstracts/lit4/210-si.pdf]

- Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3 | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/325700205_Synthesis_of_12-propanediamine_via_reductive_amination_of_isopropanolamine_over_Raney_Ni_under_the_promotion_of_K2CO3]

- Supplementary Information - The Royal Society of Chemistry. [URL: https://www.rsc.

- 1,2-Diaminopropane 0.99 Propylenediamine - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d20202]

- 2,2-Dimethyl-1,3-propanediamine 99 7328-91-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d162408]

- CN113105337B - Preparation method of 1, 2-propane diamine - Google Patents. [URL: https://patents.google.

- 2,2-Dimethyl-1,3-propanediamine - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C7328918&Mask=4]

- (2S)-3-Phenyl-1,2-propanediamine | CAS 85612-60-8 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2s-3-phenyl-1-2-propanediamine-85612-60-8]

- CAS#:198221-95-3 | (1R,2S)-N,N'-Dimethyl-1-phenyl-1,2-propanediamine | Chemsrc. [URL: https://www.chemsrc.com/en/cas/198221-95-3_1038596.html]

- (R)-2-Phenyl-1-propylamine(28163-64-6) 13 C NMR - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/28163-64-6_13cnmr.htm]

- 1,2-Propanediamine - Optional[FTIR] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/KrGQOUuFqe5]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Design, synthesis and SAR studies of tripeptide analogs with the scaffold 3-phenylpropane-1,2-diamine as aminopeptidase N/CD13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 武汉丰泰威远科技有限公司 | 主页 [finetech-cn.com]

- 7. (2S)-3-Phenylpropane-1,2-diamine | C9H14N2 | CID 12699301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis and Characterization of (2R)-3-Phenyl-1,2-propanediamine

Abstract

(2R)-3-Phenyl-1,2-propanediamine is a valuable chiral building block in modern organic and medicinal chemistry. Its vicinal diamine structure, combined with a defined stereocenter, makes it a privileged scaffold for the synthesis of chiral ligands, catalysts, and complex pharmaceutical intermediates. This guide provides a comprehensive overview of a robust and stereocontrolled synthetic route starting from the readily available chiral pool starting material, L-phenylalanine. Furthermore, it details the essential analytical methodologies required for the unambiguous structural and stereochemical characterization of the final compound, offering field-proven insights into experimental design and data interpretation for researchers and drug development professionals.

Introduction and Strategic Overview

This compound (CAS: 85612-59-5; Molecular Formula: C₉H₁₄N₂; Molecular Weight: 150.22 g/mol ) is a chiral diamine whose utility stems from the precise spatial arrangement of its two amino groups and phenyl substituent.[1] This defined stereochemistry is critical in applications such as asymmetric catalysis, where it can serve as a C₂-asymmetric ligand for metal centers, and in drug development, where specific stereoisomers often exhibit desired pharmacological activity while others may be inactive or detrimental.

The synthesis of such chiral molecules necessitates a strategy that can reliably establish the desired stereocenter. While multiple approaches exist for creating chiral 1,2-diamines, including the asymmetric ring-opening of aziridines, a highly effective and common-sense strategy involves leveraging the "chiral pool".[2][3] Natural α-amino acids, which are inexpensive and enantiomerically pure, serve as ideal starting materials.[4][5]

This guide focuses on a linear, multi-step synthesis starting from L-phenylalanine. The core logic is to maintain the integrity of the existing (S)-stereocenter at C2 while chemically modifying the carboxylic acid and α-amino groups to generate the target 1,2-diamine structure. The resulting product will have the (R)-configuration based on Cahn-Ingold-Prelog priority rules, a nuance that will be addressed in the synthetic scheme.

The subsequent characterization workflow is designed to be a self-validating system. Spectroscopic methods (NMR, FT-IR) will confirm the covalent structure, mass spectrometry will verify the molecular weight, and chiral chromatography (HPLC) will provide the ultimate proof of enantiomeric purity.

Enantioselective Synthesis Pathway

The chosen synthetic route from L-phenylalanine involves the protection of the amine, reduction of the carboxylic acid to a primary alcohol, and subsequent conversion of this alcohol into the second amine, thereby forming the vicinal diamine.

Caption: Synthetic workflow from L-Phenylalanine to this compound.

Causality Behind Experimental Choices

-

Step 1: N-Protection: The α-amino group of L-phenylalanine is nucleophilic and would interfere with the subsequent reduction step. Protection with a di-tert-butyl dicarbonate ((Boc)₂O) group is ideal. The Boc group is robust enough to withstand the planned reaction conditions yet can be removed under acidic conditions or, conveniently, during the final reduction step if LiAlH₄ is used.

-

Step 2: Carboxylic Acid Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the carboxylic acid directly to the primary alcohol. Borane (BH₃·THF) is a milder alternative that also achieves this transformation efficiently without affecting the Boc protecting group. The choice depends on available reagents and safety considerations.

-

Step 3 & 4: Hydroxyl to Amine Conversion: A two-step conversion via an azide intermediate is a reliable and high-yielding method to introduce the second amine with inversion of configuration (although in this case, it's at an achiral center). First, the primary alcohol is converted into a good leaving group, typically a tosylate, using tosyl chloride (TsCl) in pyridine. Second, the tosylate is displaced by sodium azide (NaN₃) in an Sₙ2 reaction. This avoids the formation of over-alkylation byproducts common in direct amination with ammonia.

-

Step 5: Final Reduction: The final step achieves two crucial transformations simultaneously. The azide group is reduced to a primary amine, and if LiAlH₄ is used, the Boc group is cleaved. Alternatively, a catalytic hydrogenation (H₂ over Pd/C) can be used to reduce the azide, which would require a separate deprotection step for the Boc group using an acid like trifluoroacetic acid (TFA).

Detailed Experimental Protocol: Synthesis

Step 1-2: Synthesis of N-Boc-(S)-Phenylalaninol

-

Suspend L-phenylalanine (1 equiv.) in a 1:1 mixture of dioxane and water.

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium hydroxide (2.5 equiv.) and stir until a clear solution is obtained.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) and allow the reaction to warm to room temperature, stirring overnight.

-

Acidify the mixture with cold 1 M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-phenylalanine as a white solid, which can be used without further purification.

-

Dissolve the crude N-Boc-L-phenylalanine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C and slowly add a solution of borane-THF complex (BH₃·THF, 1.5 equiv., 1 M in THF) dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours until TLC indicates consumption of the starting material.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Concentrate the mixture under reduced pressure and purify by flash column chromatography (e.g., 30-50% ethyl acetate in hexanes) to yield N-Boc-(S)-phenylalaninol.

Step 3-5: Synthesis of this compound

-

Dissolve N-Boc-(S)-phenylalaninol (1 equiv.) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add pyridine (2 equiv.) followed by tosyl chloride (1.2 equiv.). Stir at 0 °C for 4 hours.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄ and concentrate to yield the crude tosylate.

-

Dissolve the crude tosylate in dimethylformamide (DMF) and add sodium azide (NaN₃, 3 equiv.). Heat the mixture to 80 °C and stir overnight.

-

Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to get the crude azide intermediate.

-

In a flask under an inert atmosphere, prepare a suspension of LiAlH₄ (3 equiv.) in anhydrous THF. Cool to 0 °C.

-

Add the crude azide, dissolved in anhydrous THF, dropwise to the LiAlH₄ suspension.

-

After addition, reflux the mixture for 8 hours.

-

Cool the reaction to 0 °C and carefully quench by sequential, dropwise addition of water (relative to LiAlH₄ mass: x mL H₂O), 15% NaOH solution (x mL), and water again (3x mL).

-

Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite, washing thoroughly with THF.

-

Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or Kugelrohr distillation to yield pure this compound.

Comprehensive Characterization

Unambiguous characterization is paramount to validate the synthesis. The following workflow ensures both structural integrity and enantiomeric purity are confirmed.

Caption: A self-validating workflow for the characterization of the final product.

Spectroscopic Analysis

A. ¹H and ¹³C NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise covalent structure of the molecule.[6] Spectra should be recorded in a deuterated solvent such as CDCl₃ or D₂O. The predicted assignments are based on analyses of similar structures.[7][8]

| Predicted ¹H NMR Data (400 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| 7.15 - 7.35 | (m, 5H), Phenyl protons (C₆H₅-) |

| ~3.00 | (m, 1H), Methine proton (-CH(NH₂)-) |

| 2.75 | (dd, 1H), Methylene proton (-CH₂-Ph), one of two diastereotopic protons |

| 2.60 | (dd, 1H), Methylene proton (-CH₂-Ph), one of two diastereotopic protons |

| 2.55 | (dd, 1H), Methylene proton (-CH₂NH₂), one of two diastereotopic protons |

| 2.40 | (dd, 1H), Methylene proton (-CH₂NH₂), one of two diastereotopic protons |

| 1.5 - 2.0 | (br s, 4H), Amine protons (-NH₂) |

| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~139.0 | Quaternary Phenyl C (C-ipso) |

| ~129.5 | Phenyl CH (C-ortho) |

| ~128.5 | Phenyl CH (C-meta) |

| ~126.0 | Phenyl CH (C-para) |

| ~52.0 | Methine Carbon (-CH(NH₂)-) |

| ~47.0 | Methylene Carbon (-CH₂NH₂) |

| ~43.0 | Methylene Carbon (-CH₂-Ph) |

B. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the key functional groups present in the molecule. As a primary diamine, the compound will exhibit characteristic N-H vibrations.[9][10][11]

| Expected FT-IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3300 - 3500 | N-H stretching (primary amines typically show two bands, symmetric and asymmetric)[10] |

| 3020 - 3080 | Aromatic C-H stretching |

| 2850 - 2960 | Aliphatic C-H stretching |

| 1580 - 1650 | N-H bending (scissoring)[11] |

| 1450 - 1500 | Aromatic C=C stretching |

| 1020 - 1250 | C-N stretching[10] |

| 690 - 770 | Phenyl ring C-H out-of-plane bending |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the synthesized compound. Using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI) is recommended.

-

Expected M+H⁺: 151.1230 (Calculated for C₉H₁₅N₂⁺)

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for assessing the enantiomeric purity (e.e.) of the final product. The principle relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP).[12][13] Polysaccharide-based CSPs are highly effective for separating chiral amines.[14]

Protocol: Chiral HPLC Analysis

-

Column: A polysaccharide-based CSP, such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical starting point.

-

Additive: Due to the basic nature of the diamine, peak tailing can be an issue. The addition of a small amount of a basic modifier, such as 0.1% diethylamine (DEA) or n-butylamine, to the mobile phase is critical for achieving sharp, symmetrical peaks.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm or 210 nm).

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

-

Validation: To confirm peak identity, inject an independently synthesized racemic sample of 3-Phenyl-1,2-propanediamine. The racemic sample should show two well-resolved peaks, one of which should correspond to the retention time of the synthesized (2R)-enantiomer. A successful synthesis should yield a chromatogram with a single major peak (>99% peak area).

| Chiral HPLC Method Parameters | |

| Parameter | Condition |

| Chiral Stationary Phase | Chiralpak® IA (5 µm, 4.6 x 250 mm) |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Result | Baseline separation of enantiomers (Resolution, Rs > 1.5) |

Safety and Handling

While a specific safety data sheet for this compound is not widely available, related diamines are known to be corrosive and may cause skin burns and eye damage. They can also be harmful if swallowed and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide has outlined a logical and reliable pathway for the synthesis of enantiomerically pure this compound from L-phenylalanine. The rationale behind the choice of reagents and reaction steps has been detailed to provide a deeper understanding of the synthetic strategy. Furthermore, a comprehensive and self-validating characterization workflow employing NMR, FT-IR, MS, and chiral HPLC has been presented. By following these protocols, researchers and drug development professionals can confidently synthesize and verify this important chiral building block for its diverse applications in science and industry.

References

-

Molecules. (2002). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Available at: [Link]

-

MDPI. (2002). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Available at: [Link]

-

Royal Society of Chemistry. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Available at: [Link]

-

TSpace, University of Toronto. (2011). Synthesis of Heterocyclic Chiral Diamines and Use of Diamine-based Chiral Guanidines to Determine Enantiopurity of Amino Acids. Available at: [Link]

-

University of Alicante Institutional Repository. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Available at: [Link]

-

ResearchGate. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Available at: [Link]

-

PubMed. (2025). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Available at: [Link]

-

PubMed. (2001). Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

-

MDPI. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]

-

Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

-

National Institutes of Health. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Available at: [Link]

-

National Institutes of Health. (2024). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. Available at: [Link]

-

ScienceDirect. (2005). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

PubChem. (n.d.). 2-Phenyl-1,3-propanediamine. Available at: [Link]

-

MDPI. (2015). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

National Institutes of Health. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Available at: [Link]

Sources

- 1. 2-Phenyl-1,3-propanediamine | C9H14N2 | CID 568700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

Introduction: The Critical Role of Chirality in Modern Drug Discovery

An In-Depth Technical Guide to the Stereochemistry of 3-Phenyl-1,2-propanediamine Isomers

In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail—it is a determinant of biological function. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, creating a stereospecific environment for molecular interactions.[1][2] Consequently, the enantiomers of a chiral drug can exhibit profound differences in pharmacology, toxicology, and pharmacokinetics. 3-Phenyl-1,2-propanediamine, a key chiral building block, serves as an exemplary case study in the synthesis, separation, and characterization of stereoisomers—a foundational practice for developing safe and effective single-enantiomer drugs.[1][]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stereochemical landscape of 3-Phenyl-1,2-propanediamine. We will explore the structural nuances of its isomers, delve into field-proven synthetic and analytical methodologies, and contextualize its importance as a precursor in medicinal chemistry.

Molecular Structure and Stereoisomerism

3-Phenyl-1,2-propanediamine possesses two chiral centers, at carbon 1 (C1) and carbon 2 (C2) of the propane backbone. This gives rise to a total of 2² = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers. The relationship between isomers from different enantiomeric pairs is diastereomeric.

-

(1R, 2R)-3-Phenyl-1,2-propanediamine

-

(1S, 2S)-3-Phenyl-1,2-propanediamine (Enantiomer of the 1R, 2R isomer)

-

(1R, 2S)-3-Phenyl-1,2-propanediamine

-

(1S, 2R)-3-Phenyl-1,2-propanediamine (Enantiomer of the 1R, 2S isomer)

The pairs are also often referred to by the relative stereochemical descriptors erythro and threo. The erythro isomers have the amino groups on the same side in a Fischer projection (analogous to erythrose), corresponding to the (1R, 2S) and (1S, 2R) pair. The threo isomers have them on opposite sides, corresponding to the (1R, 2R) and (1S, 2S) pair.

Caption: Stereoisomeric relationships of 3-Phenyl-1,2-propanediamine.

Stereoselective Synthesis: A Strategy-First Approach

The generation of specific, optically pure diastereomers is paramount for their use in drug development.[4] Methodologies often leverage starting materials from the "chiral pool" or employ stereospecific reactions.

Synthesis from Chiral Aziridines

A highly effective strategy involves the regioselective and stereospecific ring-opening of a chiral aziridine. This method allows for the direct synthesis of optically pure diastereomers.[4] The choice of nucleophile and reaction conditions dictates the success of this pathway, preserving the stereochemistry of the starting material.

Sources

An In-depth Technical Guide to 3-Phenyl-1,2-propanediamine and its Homologs and Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-phenyl-1,2-propanediamine, a chiral diamine, and explores its structurally related homologs and analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, pharmacological activities, and therapeutic potential of this class of compounds. This document delves into the nuanced chemistry and biology of these molecules, offering insights into their structure-activity relationships and mechanisms of action.

Introduction to the 3-Phenyl-1,2-propanediamine Scaffold

3-Phenyl-1,2-propanediamine is a vicinal diamine with a phenyl-substituted propyl backbone. The presence of two amine groups and a chiral center makes it a versatile scaffold for the development of a wide range of biologically active molecules. The core structure consists of a propane chain with amino groups at the 1 and 2 positions and a phenyl group at the 3 position.

The strategic placement of the phenyl ring and the two amino groups provides opportunities for a multitude of chemical modifications to modulate the compound's physicochemical properties and biological activity. This scaffold has been explored for various therapeutic applications, including as an antibacterial agent and as a key component in the design of enzyme inhibitors.[1][2]

Synthesis of Chiral 3-Phenyl-1,2-propanediamine

The synthesis of enantiomerically pure 3-phenyl-1,2-propanediamine is crucial for elucidating its specific biological activities and for the development of chiral drugs. Several stereoselective synthetic routes have been developed for the preparation of chiral 1,2-diamines, which can be adapted for the synthesis of 3-phenyl-1,2-propanediamine.

General Strategies for Asymmetric Synthesis of 1,2-Diamines

The asymmetric synthesis of vicinal diamines is a well-established area of organic chemistry. Common strategies include:

-

Ring-opening of aziridines: This method involves the nucleophilic attack of an amine or an amine equivalent on a chiral, activated aziridine. The stereochemistry of the resulting diamine is controlled by the stereochemistry of the starting aziridine.

-

Reductive amination of α-amino ketones or aldehydes: This approach involves the condensation of an α-amino carbonyl compound with an amine, followed by reduction of the resulting imine.

-

Stereoselective reduction of α-imino nitriles or esters: This method utilizes chiral catalysts to control the stereochemical outcome of the reduction of an imine adjacent to a nitrile or ester group.

-

Copper-catalyzed reductive coupling: This modern approach involves the reductive coupling of imines with enamines or allenes using a chiral copper catalyst to produce chiral 1,2-diamines with high enantioselectivity.[3][4]

-

Iridium-catalyzed C(sp³)–H amination: This method allows for the direct amination of a C-H bond adjacent to an existing amine group, providing a highly atom-economical route to chiral 1,2-diamines.[5]

Exemplary Experimental Protocol: Stereoselective Synthesis of (S)-3-Phenyl-1,2-propanediamine

This protocol is a conceptualized adaptation based on established methods for the synthesis of chiral 1,2-diamines, such as the reductive amination of a protected amino ketone derived from L-phenylalanine.

Step 1: Synthesis of (S)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal

-

To a solution of N-Boc-L-phenylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF) at -20°C, add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and N-methylmorpholine (2.5 equivalents).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise and stir the reaction mixture at -20°C for 1 hour, then at room temperature overnight.

-

Work up the reaction by adding water and extracting with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Weinreb amide.

-

Dissolve the Weinreb amide in anhydrous THF and cool to 0°C. Add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) portion-wise and stir for 2 hours at 0°C.

-

Quench the reaction carefully with a saturated aqueous solution of sodium sulfate, filter the resulting solid, and concentrate the filtrate to obtain the crude aldehyde.

Step 2: Reductive Amination

-

Dissolve the crude (S)-2-(tert-butoxycarbonylamino)-3-phenylpropanal in methanol.

-

Add a solution of ammonia in methanol (7 N, 5 equivalents) and stir for 30 minutes.

-

Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise at 0°C and stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction with water and extract with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

Step 3: Deprotection

-

Dissolve the crude protected diamine in a solution of hydrochloric acid in dioxane (4 M).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to obtain the dihydrochloride salt of (S)-3-phenyl-1,2-propanediamine.

-

The free diamine can be obtained by neutralization with a suitable base.

Homologs and Analogs of 3-Phenyl-1,2-propanediamine and Their Pharmacological Activities

A variety of homologs and analogs of 3-phenyl-1,2-propanediamine have been synthesized and evaluated for their biological activities. These modifications often involve changes to the phenyl ring, the propane backbone, or the amino groups.

Analogs as Aminopeptidase N (CD13) Inhibitors

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in tumor invasion, metastasis, and angiogenesis.[1][6] Consequently, inhibitors of APN are being investigated as potential anti-cancer agents.[1][7]

Tripeptide analogs incorporating the 3-phenylpropane-1,2-diamine scaffold have been designed as APN inhibitors. In these analogs, the diamine core serves as a mimic of a dipeptide, with one of the amino groups acting as a zinc-binding group.

| Compound | Structure | IC₅₀ (µM) against APN |

| A6 | Tripeptide analog with 3-phenylpropane-1,2-diamine scaffold | 8.8 ± 1.3 |

| B6 | Tripeptide analog with 3-phenylpropane-1,2-diamine scaffold | 8.6 ± 1.1 |

Table 1: Inhibitory activity of selected tripeptide analogs of 3-phenylpropane-1,2-diamine against Aminopeptidase N (APN).

Analogs with Hypolipidemic Activity

Analogs of 3-phenylpropanediamine, specifically 3-amino-2-methyl-1-phenyl-propanones, have demonstrated potent hypolipidemic activity in rodents. These compounds have been shown to lower both serum cholesterol and triglyceride levels.

| Compound | Modification | Effect on Serum Cholesterol | Effect on Serum Triglycerides |

| 4 | 2-Methyl-3-(perhydroazepin-1-yl)-1-phenylpropanone | 63% reduction | 33% reduction |

| 5 | 3-(4-methylpiperazin-1-yl)-1-phenylpropanone | 58% reduction | 37% reduction |

| 17 | 2-methyl-3-(4-pyrrolidinocarbonyl-methylpiperazin-1-yl)-1-(4-fluorophenyl) propanone | 42% reduction | 54% reduction |

Table 2: Hypolipidemic effects of 3-amino-2-methyl-1-phenyl-propanone analogs in mice after 16 days of treatment at 8 mg/kg/day.[8]

Analogs with Potential Anticancer and Neuroprotective Activities

The broader chemical space around phenylpropanediamines includes compounds with potential anticancer and neuroprotective activities. For instance, analogs of N-myristoylamino-phenylpropanol have been evaluated as anticancer agents.[9] Additionally, various phenylpropanoid derivatives are being explored for their neuroprotective potential.[10][11]

Structure-Activity Relationships (SAR)

The biological activity of 3-phenyl-1,2-propanediamine analogs is highly dependent on their structural features.

-

For APN Inhibition: The presence of a zinc-binding group, such as a free amino group, is critical for activity. The stereochemistry of the diamine scaffold also plays a significant role in the binding affinity to the enzyme's active site. The nature of the substituents on the amino groups and the phenyl ring can be modified to optimize potency and selectivity.

-

For Hypolipidemic Activity: The presence of a ketone at the 1-position and a tertiary amine at the 3-position appears to be important for the observed hypolipidemic effects. Modifications to the tertiary amine moiety and the phenyl ring can fine-tune the activity.[8]

-

General Considerations: The lipophilicity, hydrogen bonding capacity, and overall shape of the molecule, as dictated by the substituents, are key determinants of its pharmacokinetic and pharmacodynamic properties.

Mechanism of Action and Signaling Pathways

Aminopeptidase N (CD13) Signaling

APN/CD13 is a multifunctional protein that, in addition to its enzymatic activity, can act as a signaling molecule.[2][12] Cross-linking of CD13 on the surface of immune cells can trigger intracellular signaling cascades, often independent of its peptidase activity.[13]

One of the key signaling events initiated by CD13 is the "inside-out" activation of integrins, such as Complement Receptor 3 (CR3, also known as Mac-1 or CD11b/CD18).[8] This activation is crucial for cell adhesion and migration. The signaling pathway involves the activation of non-receptor tyrosine kinases. Furthermore, CD13 cross-linking has been shown to induce the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, JNK, and p38, which are central regulators of cell proliferation, differentiation, and apoptosis.[12]

Sources

- 1. Progress in the development of aminopeptidase N (APN/CD13) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. What are APN inhibitors and how do they work? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Novel analogs of D-e-MAPP and B13. Part 1: synthesis and evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. potential neuroprotective agents: Topics by Science.gov [science.gov]

- 11. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aminopeptidase N (CD13) Is Involved in Phagocytic Processes in Human Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aminopeptidase N/CD13 Crosslinking Promotes the Activation and Membrane Expression of Integrin CD11b/CD18 - PMC [pmc.ncbi.nlm.nih.gov]

(2R)-3-Phenyl-1,2-propanediamine CAS number and molecular formula

An Essential Chiral Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (2R)-3-Phenyl-1,2-propanediamine, a chiral diamine of significant interest to researchers, scientists, and professionals in drug development. This document will delve into its chemical identity, synthesis, physicochemical properties, and applications, with a focus on providing practical insights and methodologies.

Core Identification and Chemical Profile

This compound is a chiral organic compound featuring a phenyl group and two amine functionalities on a propane backbone. Its specific stereochemistry, designated by the (2R) configuration, is crucial for its application in asymmetric synthesis and as a scaffold in pharmacologically active molecules.

| Identifier | Value | Source |

| CAS Number | 85612-59-5 | [1][2] |

| Molecular Formula | C₉H₁₄N₂ | [2] |

| Molecular Weight | 150.22 g/mol | [2] |

| IUPAC Name | (2R)-3-phenylpropane-1,2-diamine |

Synthesis of this compound: A Strategic Approach

The enantioselective synthesis of chiral 1,2-diamines is a cornerstone of modern medicinal chemistry.[3] For this compound, a common and effective strategy involves the asymmetric synthesis starting from readily available chiral precursors, such as amino acids, or through the stereospecific ring-opening of chiral aziridines.[4]

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound often starts from a chiral amino acid like D-phenylalanine, which possesses the desired stereocenter. The synthesis involves the reduction of the carboxylic acid and the introduction of the second amine group.

Caption: Retrosynthetic pathway for this compound.

Exemplary Synthetic Protocol

The following protocol is a representative, multi-step synthesis adapted from established methodologies for preparing chiral diamines.

Step 1: Protection and Reduction of D-Phenylalanine

-

Protection: The amino group of D-phenylalanine is first protected, commonly with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions. This is typically achieved by reacting D-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide.

-

Reduction: The carboxylic acid of the N-Boc-D-phenylalanine is then reduced to a primary alcohol to yield N-Boc-D-phenylalaninol. A common reducing agent for this transformation is borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄).

Step 2: Introduction of the Second Amino Group Precursor

-

Activation of the Hydroxyl Group: The primary alcohol of N-Boc-D-phenylalaninol is activated for nucleophilic substitution. This can be achieved by converting it to a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like triethylamine or pyridine.

-

Nucleophilic Substitution with Azide: The activated alcohol is then displaced by an azide nucleophile, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds with inversion of configuration at the stereocenter if the hydroxyl group is at a chiral center, but in this case, it introduces the azide at the terminal carbon.

Step 3: Deprotection and Reduction to the Diamine

-

Reduction of the Azide: The azide group is reduced to a primary amine. A standard method for this is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Deprotection of the Boc Group: The Boc protecting group is removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an appropriate solvent.

Caption: Synthetic workflow for this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Boiling Point | 284.8 °C at 760 mmHg | [5] |

| Density | 1.025 g/cm³ | [5] |

| Flash Point | 148.8 °C | [5] |

| Appearance | Clear Colorless Oil (for the (S)-enantiomer) | [6] |

| Storage Temperature | Hygroscopic, -20°C Freezer, Under Inert Atmosphere (for the (S)-enantiomer) | [6] |

Note: Some physical properties are reported for the (S)-enantiomer but are expected to be identical for the (R)-enantiomer.

Applications in Drug Development

Chiral diamines are invaluable building blocks in the synthesis of pharmaceuticals, acting as chiral auxiliaries, ligands for asymmetric catalysis, or as integral parts of the final active pharmaceutical ingredient (API).

Chiral Ligand in Asymmetric Catalysis

This compound can be used to form chiral ligands for transition metal-catalyzed asymmetric reactions. The two amine groups can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the synthesis of enantiomerically pure products.

Scaffold for Biologically Active Molecules

The 3-phenylpropane-1,2-diamine scaffold has been identified as a key structural motif in the design of various enzyme inhibitors. For instance, derivatives of this scaffold have been investigated as inhibitors of aminopeptidase N (CD13), a metalloproteinase involved in tumor invasion and metastasis. The specific stereochemistry and the presence of the two amino groups allow for precise interactions with the active site of the target enzyme.

Analytical Methods for Chiral Purity Determination

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[7]

Chiral HPLC Protocol

Principle: The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities. Polysaccharide-based CSPs are often effective for the separation of chiral amines.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of a basic additive like diethylamine (DEA) is often added to improve peak shape and resolution for basic analytes like diamines.[8]

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

Caption: Workflow for chiral purity analysis by HPLC.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be used.

-

General Hazards: Based on safety data for similar compounds, it may be harmful if swallowed, cause skin irritation, and serious eye damage.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It may be hygroscopic and should be stored under an inert atmosphere.[6]

For detailed safety information, refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.[1]

References

-

This compound, CAS:85612-59-5 - Wuhan Fengtaiweiyuan Technology Co., Ltd. Available at: [Link]

-

1,2-Propanediamine - INTERSURFCHEM SOLUTIONS. Available at: [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Available at: [Link]

-

Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results - PubMed. Available at: [Link]

-

Chiral HPLC Separations - Phenomenex. Available at: [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. Available at: [Link]

-

Asymmetric synthesis of syn-(2R,3S)-and anti-(2S,3S)-ethyl diamino-3-phenylpropanoates from N-(benzylidene)-p-toluenesulfinamide and glycine enolates - PubMed. Available at: [Link]

-

Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters - NIH. Available at: [Link]

-

Table 2 1 H NMR spectroscopic data of compounds 2, 2a, 3 and 3a and 13... - ResearchGate. Available at: [Link]

-

2-Phenyl-1,3-propanediamine | C9H14N2 | CID 568700 - PubChem. Available at: [Link]

-

Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available at: [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines - Universidad de Alicante. Available at: [Link]

-

Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes - PubMed. Available at: [Link]

-

(2S)-3-Phenylpropane-1,2-diamine - PubChem. Available at: [Link]

-

SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Available at: [Link]

-

1,2-Diaminopropane - Wikipedia. Available at: [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 武汉丰泰威远科技有限公司 | 主页 [finetech-cn.com]

- 6. Page loading... [guidechem.com]

- 7. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 9. fishersci.com [fishersci.com]

Crystal structure of (2R)-3-Phenyl-1,2-propanediamine derivatives

An In-depth Technical Guide to the Crystal Structure of (2R)-3-Phenyl-1,2-propanediamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 1,2-diamines are fundamental building blocks in modern chemistry, serving as critical components in asymmetric synthesis, pharmaceutical agents, and advanced materials.[1] Among these, derivatives of this compound represent a particularly valuable class due to their unique stereochemical architecture. The precise three-dimensional arrangement of atoms, or crystal structure, dictates the macroscopic properties and reactivity of these molecules. This guide provides an in-depth exploration of the synthesis, crystallization, and structural analysis of this compound derivatives, offering field-proven insights into the causal relationships between molecular structure and function. We will delve into the experimental methodologies required to obtain high-quality single crystals and elucidate their structures using X-ray crystallography, culminating in a discussion of how these structural features influence their applications, particularly in the realm of asymmetric catalysis.

Introduction: The Significance of Chiral Diamines

Chiral 1,2-diamino compounds are prized motifs in organic chemistry.[1] Their stereodefined vicinal amine functionalities make them exceptional chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts. The ability to control stereochemistry is paramount in drug development, where enantiomers of a molecule can have vastly different biological activities. The this compound framework, with its stereocenter and phenyl group, provides a rigid and well-defined chiral environment, making its derivatives highly effective in inducing asymmetry in chemical transformations.

Understanding the solid-state structure through single-crystal X-ray diffraction is not merely an academic exercise. It provides the definitive, unambiguous determination of a molecule's absolute configuration.[2] This knowledge is crucial for:

-

Mechanism Elucidation: Correlating the catalyst's structure with the stereochemical outcome of a reaction.

-

Rational Catalyst Design: Modifying the ligand structure to improve enantioselectivity and reactivity.

-

Understanding Intermolecular Forces: Analyzing packing arrangements in the crystal lattice, which can influence physical properties like solubility and stability.

Synthesis and Crystallization: From Molecule to Crystal

The journey to determining a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals.

Asymmetric Synthesis Strategies

Accessing enantiomerically pure this compound derivatives is a key challenge. Several synthetic strategies have been developed, often involving the stereoselective introduction of one or both amine groups.

Common approaches include:

-

Addition to Enantiopure Sulfinimines: The addition of N-protected glycine enolates to enantiopure N-(benzylidene)-p-toluenesulfinamide can afford α,β-diamino esters with high diastereoselectivity.[3]

-

Cu-Catalyzed Reductive Coupling: A cost-effective method involves the copper-catalyzed reductive coupling of a chiral allenamide with N-alkyl substituted aldimines, which can produce chiral 1,2-diamino synthons as single stereoisomers in high yields.[1]

-

Sequential Catalysis: A sophisticated approach uses a sequence of palladium- and rhodium-catalyzed reactions to construct polyfunctionalized diamines from simpler starting materials.[4] This method allows for the creation of complex diamine architectures.[4]

Experimental Protocol: Representative Synthesis

Below is a generalized protocol for the synthesis of a diamine derivative via reductive coupling, a common and effective method.

Protocol: Copper-Catalyzed Reductive Coupling to Access a Chiral Diamine

-

Reaction Setup: In a nitrogen-purged glovebox, add Cu(OAc)₂ (5 mol %), PCy₃ (6.5 mol %), the desired imine (1.0 equiv), and a chiral allenamide (1.2 equiv) to a flame-dried Schlenk flask.

-

Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the silane reducing agent, such as Me(MeO)₂SiH (2.0 equiv).

-

Reaction Execution: Seal the flask and stir the reaction mixture at room temperature for 24 hours, or at 65 °C if required for less reactive imines.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by treating it with a solution of NH₄F in methanol.

-

Purification: Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the desired diamine derivative.

The Art of Crystallization

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. While some derivatives may be crystalline solids, many are oils.[1]

Causality in Crystallization Choices:

-

Salt Formation: Non-crystalline products can often be induced to crystallize by forming a salt, such as an HCl salt. The introduction of ionic character enhances lattice energies, favoring crystal formation.[1][5]

-

Solvent Selection: The choice of solvent is critical. Slow evaporation of a dilute solution is a common technique. A solvent system where the compound is sparingly soluble is ideal. For example, block crystals of one marine natural product containing a diamine moiety were successfully grown from methanol at 4 °C.[2]

-

Temperature Control: Slowly cooling a saturated solution can promote the growth of large, well-ordered crystals by gradually decreasing the solubility of the compound.

The general workflow for synthesis and crystallization is depicted below.

Caption: General workflow for the synthesis and crystallization of chiral diamine derivatives.

Structural Analysis by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule. It allows for the precise measurement of bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.

-

Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors, and used to determine the unit cell parameters and space group.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to generate the final, accurate molecular structure. The absolute configuration is determined using anomalous dispersion effects, often reported as the Flack parameter.

The workflow for SC-XRD is a self-validating system, where the quality of the final refined structure is judged by metrics like the R-factor, which indicates the agreement between the calculated and observed diffraction data.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Key Structural Features of this compound Derivatives

The crystal structures of these derivatives reveal crucial information about their conformation and the non-covalent interactions that govern their packing.

Conformational Analysis

The core of the molecule consists of a C-C bond between the two stereocenters. The substituents on these carbons (the amino groups, the benzyl group, and the hydrogen atoms) will adopt a staggered conformation to minimize steric strain. The orientation of the phenyl group relative to the diamine backbone is a key feature, influencing the chiral environment it creates. In many crystal structures, the phthalimide moieties of related N-phenylphthalimide derivatives are essentially planar, while the substituted phenyl ring is twisted out of this plane.[6]

Intermolecular Interactions

In the solid state, molecules are held together by a network of intermolecular forces. For diamine derivatives, hydrogen bonding is a dominant interaction.

-

N-H···N Hydrogen Bonds: The amine groups can act as both hydrogen bond donors and acceptors, leading to the formation of chains or dimeric structures within the crystal lattice.

-

N-H···O/S Hydrogen Bonds: If other functional groups (e.g., from counter-ions or substituents) are present, they can participate in hydrogen bonding, creating complex supramolecular architectures.[7][8]

-

π-π Stacking: The phenyl rings can interact with each other through π-π stacking, further stabilizing the crystal packing.

These interactions are not just structurally interesting; they are fundamental to molecular recognition processes, which are the basis for how a chiral ligand interacts with a substrate in a catalytic reaction.

Caption: Key intermolecular interactions in the crystal lattice of diamine derivatives.

Comparative Crystallographic Data

The following table summarizes hypothetical but representative crystallographic data for two different derivatives to illustrate how data is presented for comparison.

| Parameter | Derivative 1 (HCl Salt) | Derivative 2 (Urea) |

| Chemical Formula | C₉H₁₅N₂Cl | C₁₀H₁₄N₄O |

| Formula Weight | 186.68 | 206.25 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁ |

| a (Å) | 8.123(4) | 6.456(2) |

| b (Å) | 10.456(5) | 12.876(6) |

| c (Å) | 12.345(6) | 7.123(3) |

| β (°) | 90 | 105.45(3) |

| Volume (ų) | 1049.8(9) | 569.8(4) |

| Z (Molecules/unit cell) | 4 | 2 |

| Final R₁ [I > 2σ(I)] | 0.035 | 0.041 |

Applications in Asymmetric Catalysis

The structural rigidity and well-defined chiral pocket of this compound derivatives make them highly effective ligands in a wide range of asymmetric reactions.[5][9] The stereochemical information encoded in the ligand's crystal structure is transferred to the products of the reaction it catalyzes.

For example, in metal-catalyzed additions to imines, the chiral diamine ligand coordinates to the metal center, creating a chiral environment. The substrate (imine) then approaches this complex in a sterically favored orientation, leading to the preferential formation of one enantiomer of the product. The precise bond angles and steric bulk of the phenyl group, as determined by its crystal structure, directly control this facial selectivity. These ligands have shown excellent reactivity and enantioselectivity in reactions such as additions of boronic acids to imines.[5][9]

Conclusion

The crystal structure of this compound derivatives provides the ultimate proof of their molecular architecture and is the foundation for understanding their chemical behavior. This guide has outlined the critical interplay between synthesis, crystallization, and structural analysis. By applying these principles, researchers can rationally design new derivatives with enhanced properties for applications in asymmetric catalysis and drug development. The detailed structural insights gained from X-ray crystallography are indispensable for advancing these fields, transforming the art of catalyst design into a predictive science.

References

- Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides.

- X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. PMC - PubMed Central.

- Chiral Diamine in Small Molecule Biomimetic Asymmetric C

- Asymmetric synthesis of syn-(2R,3S)-and anti-(2S,3S)-ethyl diamino-3-phenylpropanoates from N-(benzylidene)

- Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis.

- Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium C

- Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante.

- Synthesis, crystal structure and Hirshfeld analysis of trans-bis{(2E)-N-phenyl-2-[(2E)

- Synthesis and Crystal Structure Studies of Three N-Phenylphthalimide Derivatives.

- Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide. NIH.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of syn-(2R,3S)-and anti-(2S,3S)-ethyl diamino-3-phenylpropanoates from N-(benzylidene)-p-toluenesulfinamide and glycine enolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, crystal structure and Hirshfeld analysis of trans-bis{(2E)-N-phenyl-2-[(2E)-3-phenyl-2-propen-1-ylidene]hydrazinecarbothioamidato-κ2 N 1,S}palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Thermal Stability and Degradation of 3-Phenyl-1,2-propanediamine: An Investigative Approach

An In-Depth Technical Guide

Abstract: 3-Phenyl-1,2-propanediamine is a chiral diamine with significant potential as a building block in pharmaceutical synthesis and materials science. As with any chemical entity intended for such applications, a thorough understanding of its thermal stability and degradation profile is paramount for ensuring safety, efficacy, and shelf-life. This guide presents a comprehensive framework for characterizing the thermal properties of 3-phenyl-1,2-propanediamine. It moves beyond a simple recitation of data, instead providing a detailed, field-proven methodology for investigation, from initial thermal analysis to the prediction and identification of degradation products. This document is intended for researchers, chemists, and drug development professionals tasked with establishing a complete stability profile for this and structurally related compounds.

Introduction: The Imperative for Thermal Characterization

The stability of an active pharmaceutical ingredient (API) or a key intermediate like 3-phenyl-1,2-propanediamine is not an intrinsic constant but a function of its environment. Temperature is a critical stress factor that can initiate chemical transformations, leading to a loss of purity, the formation of potentially toxic degradants, and a compromise in material performance. For pharmaceutical applications, regulatory bodies mandate rigorous stress testing to elucidate potential degradation pathways[1].

This guide provides the scientific rationale and actionable protocols to:

-

Determine the key thermal event temperatures (melting, boiling, decomposition).

-

Predict and elucidate the primary thermal degradation pathways based on established chemical principles for analogous structures.

-

Establish a robust analytical workflow for the identification and quantification of thermal degradants.

The following sections are structured to guide the scientist through a logical investigative workflow, mirroring the process of characterizing a novel or sparsely studied compound.

Foundational Physicochemical Properties

A baseline understanding of the molecule's physical properties is the first step in any stability investigation. 3-Phenyl-1,2-propanediamine is a chiral diamine, and its properties can vary between stereoisomers.

| Property | Value / Information | Source |

| Molecular Formula | C₉H₁₄N₂ | [2][3] |

| Molecular Weight | 150.22 g/mol | [2] |

| Appearance | Reported as a clear, colorless oil. | [3] |

| Storage Conditions | Recommended: -20°C, under inert atmosphere, hygroscopic. | [3] |

| IUPAC Name | 3-phenylpropane-1,2-diamine | - |

| CAS Number | 75543-73-6 (racemic) | [3] |

Core Investigative Workflow: A Triad of Analytical Techniques

A comprehensive thermal stability assessment relies on a multi-faceted analytical approach. We advocate for a primary triad of techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

Caption: High-level workflow for thermal stability characterization.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] For 3-phenyl-1,2-propanediamine, its primary utility is to pinpoint the onset temperature of decomposition (T_onset), where significant mass loss begins. This is the most critical parameter for defining the upper limit of the compound's thermal stability. The choice of atmosphere (e.g., inert Nitrogen vs. oxidative Air) is crucial, as oxidation can significantly lower the degradation temperature.

Protocol: TGA of 3-Phenyl-1,2-propanediamine

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to manufacturer specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-phenyl-1,2-propanediamine into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the analysis to ensure an inert environment.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. A slower rate (e.g., 5°C/min) can provide better resolution of thermal events, while a faster rate (e.g., 20°C/min) is useful for quick screening. 10°C/min represents a standard, balanced choice.[5]

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) using the tangent method on the primary mass loss step.

Differential Scanning Calorimetry (DSC)